Cas no 102367-60-2 (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI))

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI) structure
102367-60-2 structure
상품 이름:4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI)
CAS 번호:102367-60-2
MF:C18H22N2O5S.C14H15N
메가와트:575.71828
CID:192678
PubChem ID:24846552

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI) 화학적 및 물리적 성질

이름 및 식별자

    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI)
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, co
    • N-benzyl-1-phenylmethanamine,3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenoxybutyramido)-, compd. with dibenzylamine
    • LS-149829
    • Penicillin, (1-phenoxypropyl)-, dibenzylamine
    • Propicillin dibenzylamine
    • Propicillin dibenzylaminsalz
    • Propicillin dibenzylaminsalz [German]
    • DTXSID90907433
    • 6-[(1-Hydroxy-2-phenoxybutylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--N-benzyl-1-phenylmethanamine (1/1)
    • 102367-60-2
    • 인치: InChI=1S/C18H22N2O5S.C14H15N/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24);1-10,15H,11-12H2
    • InChIKey: WWCQATIYNTWSSB-UHFFFAOYSA-N
    • 미소: CCC(C(NC1C(=O)N2C(C(SC12)(C)C)C(=O)O)=O)OC1C=CC=CC=1.C1C=CC(CNCC2C=CC=CC=2)=CC=1

계산된 속성

  • 정밀분자량: 575.245392g/mol
  • 동위원소 질량: 575.245392g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 7
  • 중원자 수량: 41
  • 회전 가능한 화학 키 수량: 10
  • 복잡도: 727
  • 총 키 단위 수량: 2
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 4
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 133Ų
  • 분자량: 575.7g/mol

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxybutyl)amino]-, [2S-(2a,5a,6b)]-, compd. with N-(phenylmethyl)benzenemethanamine (9CI) 관련 문헌

추천 기사

추천 공급업체
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Cuiyuan Biotechnology Co.,Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Heyuan Broad Spectrum Biotechnology Co., Ltd